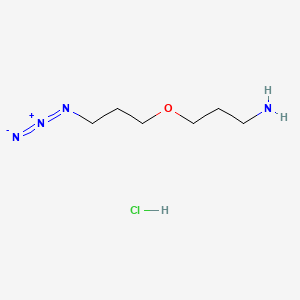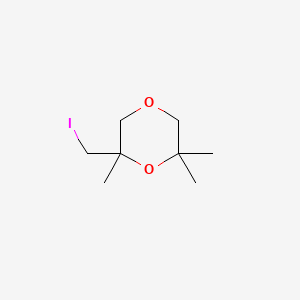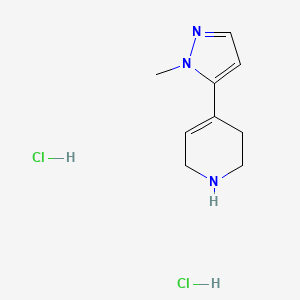![molecular formula C6H11ClN2 B13472610 1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H8N2·HCl It is a cyclopropane derivative, characterized by the presence of a methylamino group and a carbonitrile group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride typically involves the reaction of cyclopropane derivatives with methylamine and cyanide sources. One common method includes the reaction of cyclopropane-1-carbonitrile with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane-1-carbonitrile: A simpler analog without the methylamino group.
1-Amino-1-cyclopropanecarbonitrile: Contains an amino group instead of a methylamino group.
Cyclopropane, 1-methyl-1-(1-methylethyl): A structurally related compound with different substituents on the cyclopropane ring
Uniqueness: 1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride is unique due to the presence of both a methylamino group and a carbonitrile group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H11ClN2 |
|---|---|
Molekulargewicht |
146.62 g/mol |
IUPAC-Name |
1-(methylaminomethyl)cyclopropane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c1-8-5-6(4-7)2-3-6;/h8H,2-3,5H2,1H3;1H |
InChI-Schlüssel |
VDWSLTOZCYOGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1(CC1)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13472535.png)
![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)




![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)
![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)


![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)
